Physicochemical properties of "1-(3-Bromophenyl)cyclopropane-1-carboxamide"
Physicochemical properties of "1-(3-Bromophenyl)cyclopropane-1-carboxamide"
An In-depth Technical Guide to the Physicochemical Properties of 1-(3-Bromophenyl)cyclopropane-1-carboxamide
Authored by a Senior Application Scientist
Foreword: In the landscape of modern drug discovery and medicinal chemistry, the journey of a molecule from a promising hit to a viable clinical candidate is paved with rigorous scientific evaluation. Central to this evaluation is a deep understanding of a compound's physicochemical properties. These intrinsic characteristics govern how a molecule will behave in biological systems, dictating its absorption, distribution, metabolism, and excretion (ADME) profile.[1][2] This guide provides a comprehensive technical overview of 1-(3-Bromophenyl)cyclopropane-1-carboxamide, a molecule of interest as a building block in synthetic chemistry. We will dissect its core properties, outline robust experimental protocols for their validation, and place these characteristics within the broader context of pharmaceutical research. The aim is not merely to present data, but to provide a causal understanding of why these properties matter and how they are reliably determined.[3][4]
Core Chemical Identity and Physicochemical Profile
1-(3-Bromophenyl)cyclopropane-1-carboxamide (CAS No: 597563-13-8) is a synthetic organic compound featuring a unique combination of a rigid cyclopropane ring, a substituted aromatic system, and a primary carboxamide functional group.[5][6][7] This structural arrangement imparts a specific set of properties crucial for its application and behavior.
The fundamental physicochemical parameters are summarized below. These values, a combination of data from chemical suppliers and computational predictions, form the foundational dataset for any research scientist working with this molecule.
| Property | Value | Source / Method |
| CAS Number | 597563-13-8 | [5][8][9][10] |
| Molecular Formula | C₁₀H₁₀BrNO | [5][7][8] |
| Molecular Weight | 240.10 g/mol | [6][7][8] |
| Exact Mass | 238.995 Da | [5] |
| Physical State | Solid | [9] |
| Appearance | Tan Solid | [9] |
| Purity | ≥96% (Typical Commercial Grade) | [6] |
| Calculated LogP (XLogP3) | 1.8 | [5] |
| Polar Surface Area (PSA) | 43.1 Ų | [5] |
| Melting Point | Data not readily available | [9] |
| Boiling Point | Data not readily available | [8][9] |
| Storage Conditions | Room Temperature | [6] |
Synthesis and Structural Context
Understanding the synthetic origin of a compound is paramount, as the route can influence the impurity profile, which in turn can affect experimental results. While multiple synthetic routes may exist, a common approach to building such scaffolds involves the cyclopropanation of a phenylacetonitrile derivative, followed by hydrolysis and amidation.[11]
A plausible synthetic pathway is outlined below. The choice of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) is a key experimental detail, facilitating the reaction between the organic nitrile and the aqueous base.[11] The subsequent hydrolysis under acidic conditions and conversion to the amide are standard, robust transformations.
Caption: Plausible synthetic workflow for 1-(3-Bromophenyl)cyclopropane-1-carboxamide.
Detailed Physicochemical Analysis
Lipophilicity and Solubility: The Balance for Biological Success
Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a critical measure of a compound's affinity for lipid-like environments versus aqueous ones.[12] For 1-(3-Bromophenyl)cyclopropane-1-carboxamide, the calculated XLogP3 value is 1.8.[5]
-
Expert Interpretation: A LogP value in the range of 1 to 3 is often considered a "sweet spot" in drug discovery. It suggests the molecule is lipophilic enough to permeate cell membranes but has sufficient aqueous solubility to be transported in the bloodstream. The bromophenyl group significantly contributes to the lipophilicity, while the primary amide provides a hydrophilic counterpoint.
Solubility is the capacity of a compound to dissolve in a solvent. While no specific quantitative data is available from the initial search, the presence of the amide group, which can act as both a hydrogen bond donor and acceptor, suggests at least moderate solubility in polar protic solvents. However, the aromatic ring and cyclopropane scaffold would limit its solubility in water. The interplay between lipophilicity and solubility is a central challenge in medicinal chemistry.[12]
Molecular Structure: Size, Rigidity, and Polarity
-
Cyclopropane Ring: This three-membered ring introduces significant rigidity and a unique three-dimensional character. Unlike flexible alkyl chains, its conformational freedom is highly restricted, which can be advantageous for locking in a specific orientation for binding to a biological target.
-
Bromophenyl Group: The bromine atom is a heavy halogen that increases molecular weight and van der Waals volume. It can also participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its role in ligand-protein binding.
-
Carboxamide Group: This is a key functional group. It is planar and contains a hydrogen bond donor (-NH₂) and a hydrogen bond acceptor (C=O). This duality makes it a privileged functional group in medicinal chemistry for interacting with biological targets.
-
Polar Surface Area (PSA): The calculated PSA is 43.1 Ų.[5] This value is a good predictor of a molecule's ability to permeate cell membranes. A PSA of less than 140 Ų is generally associated with good cell permeability, and a value below 60 Ų is often linked to the ability to cross the blood-brain barrier.
Spectroscopic Characterization Profile
Spectroscopic analysis is essential for confirming the identity and purity of a synthetic compound. While specific spectra for this molecule were not found, a senior scientist can reliably predict the key features based on its structure.
-
¹H NMR Spectroscopy:
-
Cyclopropane Protons: The protons on the cyclopropane ring are expected to appear in the upfield region, typically between 0.5-1.5 ppm.[13] They will likely show complex splitting patterns (multiplets) due to geminal and cis/trans coupling.
-
Aromatic Protons: The four protons on the bromophenyl ring will appear in the aromatic region (7.0-8.0 ppm). Their splitting pattern will be characteristic of a 1,3-disubstituted benzene ring.
-
Amide Protons: The two protons of the -NH₂ group will appear as a broad singlet, typically in the range of 5.0-8.0 ppm, and its position can be highly dependent on solvent and concentration.
-
-
Infrared (IR) Spectroscopy:
-
N-H Stretching: Two characteristic sharp-to-medium peaks are expected around 3350 and 3180 cm⁻¹ for the symmetric and asymmetric stretching of the primary amide N-H bonds.
-
C=O Stretching (Amide I band): A strong, sharp absorption peak is expected around 1650-1680 cm⁻¹ for the carbonyl group.
-
N-H Bending (Amide II band): A peak around 1620-1650 cm⁻¹ is also characteristic of the N-H bend.
-
Aromatic C=C Stretching: Peaks in the 1450-1600 cm⁻¹ region.
-
C-Br Stretching: A peak in the lower wavenumber region, typically 500-600 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
Molecular Ion Peak: The key feature will be a pair of peaks for the molecular ion [M]⁺ and [M+2]⁺ with nearly equal intensity (approximately 1:1 ratio). This is the classic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br isotopes). The expected masses would be around m/z 239 and 241.
-
Fragmentation: Common fragmentation pathways would likely involve the loss of the carboxamide group (-CONH₂) or cleavage of the cyclopropane ring.
-
Self-Validating Experimental Protocols
To ensure scientific integrity, predicted properties must be confirmed by robust experimental methods. The following protocols are standard in the field for determining core physicochemical properties.
Protocol 1: Melting Point Determination (Thiele Tube Method)
This method provides a sharp, reproducible melting point, which is a critical indicator of purity.
-
Preparation: Finely powder a small amount (2-3 mg) of dry 1-(3-Bromophenyl)cyclopropane-1-carboxamide.
-
Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Assembly: Attach the capillary tube to a calibrated thermometer using a small rubber band or wire, ensuring the sample is level with the thermometer bulb.
-
Heating: Insert the assembly into a Thiele tube containing mineral oil, ensuring the oil level is above the sample but below the top of the tube.
-
Execution: Heat the side arm of the Thiele tube gently with a microburner. The convection currents of the oil will ensure uniform heating.
-
Observation: Record the temperature at which the sample first begins to melt (onset) and the temperature at which the last solid particle liquefies (completion). The melting point is reported as this range. A narrow range (<2 °C) indicates high purity.
Protocol 2: Kinetic Solubility Determination (Turbidimetric Assay)
This high-throughput method is widely used in early drug discovery to estimate aqueous solubility.[14]
-
Stock Solution: Prepare a 10 mM stock solution of the compound in 100% dimethyl sulfoxide (DMSO).
-
Assay Plate: In a 96-well microplate, add 198 µL of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well.
-
Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to the buffer in each well, resulting in a final concentration of 100 µM with 1% DMSO. Mix thoroughly.
-
Incubation: Incubate the plate at room temperature for 2 hours to allow for precipitation to equilibrate.
-
Measurement: Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of measuring absorbance at a high wavelength (e.g., 620 nm).
-
Analysis: Compare the reading to wells containing only buffer with 1% DMSO (clear) and a known insoluble compound (turbid). The point at which precipitation occurs relative to a standard curve provides the kinetic solubility value.
Protocol 3: LogP Determination (Shake-Flask Method)
This is the gold-standard method for measuring the octanol-water partition coefficient.[15]
-
System Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously and allowing the layers to separate overnight.
-
Sample Preparation: Dissolve a precisely weighed amount of the compound in the pre-saturated n-octanol to create a solution of known concentration.
-
Partitioning: Add a known volume of this octanol solution to an equal volume of the pre-saturated water in a separatory funnel.
-
Equilibration: Shake the funnel vigorously for 5-10 minutes to allow the compound to partition between the two phases. Let the funnel stand until the layers have completely separated.
-
Sampling & Analysis: Carefully collect a sample from both the aqueous and the octanol layers. Determine the concentration of the compound in each layer using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The partition coefficient (P) is calculated as: P = [Concentration in Octanol] / [Concentration in Water]. LogP is the base-10 logarithm of this value.
Caption: A standard experimental workflow for physicochemical property profiling.
Conclusion
1-(3-Bromophenyl)cyclopropane-1-carboxamide presents a well-defined physicochemical profile that makes it an interesting building block for further chemical exploration. Its calculated LogP of 1.8 and PSA of 43.1 Ų suggest a molecule with a good balance of lipophilicity and polarity, properties that are highly desirable in the development of orally bioavailable drugs. The rigid cyclopropane core and functional handles (amide and bromo-aromatic) provide clear vectors for synthetic modification. The protocols and predictive analyses outlined in this guide serve as a robust framework for any researcher aiming to utilize this compound, ensuring that subsequent studies are built upon a foundation of high-quality, well-understood data.
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